molecular formula C22H23NO4 B5010246 Butyl 5-acetyloxy-2-methyl-1-phenylindole-3-carboxylate

Butyl 5-acetyloxy-2-methyl-1-phenylindole-3-carboxylate

Cat. No.: B5010246
M. Wt: 365.4 g/mol
InChI Key: CRROQEKBTTWHEL-UHFFFAOYSA-N
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Description

Butyl 5-acetyloxy-2-methyl-1-phenylindole-3-carboxylate is a synthetic indole derivative Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities

Preparation Methods

The synthesis of Butyl 5-acetyloxy-2-methyl-1-phenylindole-3-carboxylate typically involves several steps:

    Starting Materials: The synthesis begins with the preparation of the indole core, which can be derived from various starting materials such as aniline derivatives.

    Esterification: The butyl ester group is introduced through esterification reactions, typically using butanol and a suitable acid catalyst.

    Industrial Production: Industrial production methods may involve optimized reaction conditions, such as higher temperatures and pressures, to increase yield and efficiency.

Chemical Reactions Analysis

Butyl 5-acetyloxy-2-methyl-1-phenylindole-3-carboxylate undergoes various chemical reactions:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Reagents like halogens or nitrating agents can introduce new functional groups.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Butyl 5-acetyloxy-2-methyl-1-phenylindole-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of Butyl 5-acetyloxy-2-methyl-1-phenylindole-3-carboxylate involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins, leading to changes in their activity.

    Pathways Involved: The compound can modulate various biochemical pathways, potentially leading to therapeutic effects. For example, it may inhibit the growth of cancer cells by interfering with cell division processes.

Comparison with Similar Compounds

Butyl 5-acetyloxy-2-methyl-1-phenylindole-3-carboxylate can be compared with other indole derivatives:

    Similar Compounds: Examples include indole-3-acetic acid, indole-3-carbinol, and indole-3-butyric acid.

    Uniqueness: This compound is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its acetyloxy and butyl ester groups differentiate it from other indole derivatives, potentially leading to unique applications and activities.

Properties

IUPAC Name

butyl 5-acetyloxy-2-methyl-1-phenylindole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c1-4-5-13-26-22(25)21-15(2)23(17-9-7-6-8-10-17)20-12-11-18(14-19(20)21)27-16(3)24/h6-12,14H,4-5,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRROQEKBTTWHEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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